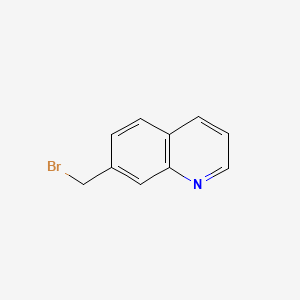

7-(Bromomethyl)quinoline

Description

Quinoline (B57606) Framework as a Privileged Scaffold in Heterocyclic Chemistry

The quinoline ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold". This term highlights its recurring presence in molecules that exhibit a broad spectrum of biological activities. nih.govnih.govthesciencein.orgorientjchem.org The versatility of the quinoline core allows for the synthesis of a large number of structurally diverse derivatives through various chemical transformations. nih.gov This has led to the development of numerous compounds with applications as anticancer, anti-inflammatory, antibacterial, and antiviral agents. nih.govrsc.org

The ability to modify the quinoline nucleus at multiple positions enables chemists to fine-tune the electronic and steric properties of the resulting molecules, thereby optimizing their pharmacological profiles. orientjchem.orgrsc.org This has made quinoline and its analogs a focal point in drug discovery, with many derivatives having been investigated for their ability to interact with various biological targets, including enzymes and receptors. nih.govbohrium.com The inherent stability and aromaticity of the quinoline system also contribute to its utility as a foundational structure in the design of new therapeutic agents. thesciencein.org

The Strategic Importance of Bromomethyl Functionality in Quinoline Derivatization

The introduction of a bromomethyl group at the 7-position of the quinoline ring provides a highly reactive site for further chemical modification. This "handle" is of strategic importance for medicinal chemists as it allows for the facile introduction of various functional groups and molecular fragments through nucleophilic substitution reactions. smolecule.com The bromine atom in the bromomethyl group is a good leaving group, making the carbon atom susceptible to attack by a wide range of nucleophiles, such as amines, alcohols, and thiols.

This reactivity is a key feature in the synthesis of more complex quinoline derivatives. For instance, the bromomethyl group can be readily converted into other functionalities, expanding the synthetic possibilities. The versatility of 7-(bromomethyl)quinoline as a building block is highlighted by its use in the synthesis of novel compounds with potential therapeutic applications, including those with anticonvulsant properties. smolecule.com The ability to easily derivatize the quinoline scaffold via the bromomethyl group allows for the systematic exploration of structure-activity relationships, a crucial aspect of modern drug discovery. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-(bromomethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDJYELCKVSSGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CBr)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80556833 | |

| Record name | 7-(Bromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769100-08-5 | |

| Record name | 7-(Bromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Chemical Synthesis of 7 Bromomethyl Quinoline and Analogous Bromomethylquinolines

Regioselective Bromomethylation of Quinoline (B57606) Systems

This approach focuses on the direct introduction of a bromomethyl group onto a pre-formed quinoline ring. The key challenge lies in controlling the regioselectivity to ensure the desired isomer, such as 7-(bromomethyl)quinoline, is the major product.

Direct Halogenation Protocols (e.g., N-Bromosuccinimide Initiated Reactions)

Direct halogenation, particularly using N-Bromosuccinimide (NBS), is a common and effective method for the bromination of the methyl group of methylquinolines. NBS is a convenient source of the bromine radical (Br•) and is widely used in radical substitution reactions. wikipedia.org The reaction is typically initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and often requires irradiation with light. wikipedia.orgprepchem.com

The Wohl-Ziegler reaction is a classic example of this type of benzylic bromination. wikipedia.org In the context of synthesizing this compound, the starting material would be 7-methylquinoline (B44030). The reaction proceeds via a radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methyl group, forming a more stable benzylic radical. This radical then reacts with a molecule of NBS to yield the desired this compound and a succinimidyl radical, which continues the chain.

A typical procedure involves refluxing a solution of the methylquinoline and NBS in a nonpolar solvent like carbon tetrachloride (CCl₄) in the presence of a radical initiator. prepchem.com

Controlled Bromination for Monobrominated Product Isolation

Achieving high selectivity for the monobrominated product, this compound, over di- or polybrominated byproducts is a critical aspect of these reactions. The formation of the dibromo product, 7-(dibromomethyl)quinoline, can occur if the reaction conditions are not carefully controlled.

Several factors influence the outcome of the bromination:

Stoichiometry: Using a controlled molar ratio of the methylquinoline to the brominating agent (e.g., NBS) is crucial. An equimolar amount or a slight excess of the methylquinoline can favor the formation of the monobrominated product. prepchem.com

Temperature: Lower temperatures generally favor monobromination.

Reaction Time: Monitoring the reaction progress and stopping it once the starting material is consumed can prevent the formation of over-brominated products.

Purification: Purification techniques such as flash chromatography are often necessary to separate the desired monobrominated product from unreacted starting material and any polybrominated byproducts. prepchem.com

Table 1: Reaction Conditions for Selective Bromination of Methylquinolines

| Starting Material | Brominating Agent | Initiator/Catalyst | Solvent | Key Conditions | Product | Reference |

| 7-Chloroquinaldine | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | CCl₄ | Illuminated with a 300W reflector bulb for 6 hours. | 2-(Bromomethyl)-7-chloroquinoline | prepchem.com |

| Ethyl 6,7-dimethoxy-2-methylquinoline-3-carboxylate | N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) | Not Specified | Photocatalytic conditions | Ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate | researchgate.net |

Catalytic Considerations in Bromomethylation Reactions

While radical initiators are common, other catalytic systems can also be employed to enhance the efficiency and selectivity of bromomethylation. The choice of catalyst can influence the reaction pathway, favoring either radical or ionic mechanisms. For instance, acid catalysis can be used for the α-bromination of carbonyl derivatives with NBS. wikipedia.org

In the broader context of quinoline functionalization, various metal catalysts, including palladium, copper, iron, gold, and nickel, are used for C-H activation and cross-coupling reactions. mdpi.comrsc.orgnih.govrsc.orgorganic-chemistry.org While not directly for bromomethylation, these catalytic systems highlight the ongoing research into developing more efficient and selective methods for modifying the quinoline scaffold. For example, iron-based catalysts have been developed for the selective hydrogenation of quinolines. rsc.org

Multi-Step Convergent Synthetic Routes to Access Bromomethylquinoline Cores

This strategy involves building the quinoline ring from simpler precursors, with the bromomethyl group or a precursor to it being incorporated at an appropriate stage. These routes can offer greater control over the final substitution pattern.

Functionalization of Pre-existing Quinoline Scaffolds

This subsection overlaps with the direct bromination methods discussed previously, as the most common functionalization to introduce a bromomethyl group is the bromination of a methyl group on a pre-existing quinoline ring. smolecule.com For instance, 7-methylquinoline can be synthesized and then subsequently brominated to yield this compound. evitachem.com

Other functionalization strategies on the quinoline ring can also be employed. For example, a 7-carboxyquinoline could potentially be reduced to the corresponding alcohol and then converted to the bromide. Another possibility involves the reaction of 7-quinolinecarboxaldehyde with dibromomethane (B42720) using a base like sodium hydride. smolecule.com

De Novo Quinoline Ring Formation Incorporating Bromomethyl Precursors

De novo synthesis involves constructing the quinoline ring from acyclic precursors. Several classic named reactions can be adapted for this purpose, such as the Skraup, Doebner-von Miller, and Friedländer syntheses. researchgate.net

Skraup Synthesis: This method involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. smolecule.com To synthesize a 7-substituted quinoline, a meta-substituted aniline would be used as the starting material. For example, reacting m-toluidine (B57737) with glycerol could lead to a mixture of 5-methylquinoline (B1294701) and 7-methylquinoline, which would then require separation and subsequent bromination. evitachem.com

Doebner-von Miller Reaction: This is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones. It can also lead to mixtures of isomers when substituted anilines are used. researchgate.net

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This method offers better control over the substitution pattern. For example, one could envision a synthesis where a precursor containing a bromomethyl group is used as one of the reactants.

More modern approaches to de novo quinoline synthesis often utilize metal catalysis to achieve high regioselectivity and efficiency. organic-chemistry.orgresearchgate.netnih.gov For instance, electrochemical protocols and reactions involving arylmethyl azides have been developed for the synthesis of functionalized quinolines. researchgate.netacs.org These advanced methods could potentially be adapted to incorporate a bromomethyl group or a suitable precursor during the ring-forming process.

Classical Cyclization Reactions (e.g., Friedländer, Skraup, Conrad-Limpach, Knorr)

Classical methods for quinoline synthesis have been established for over a century and often involve the reaction of anilines with various carbonyl-containing compounds under acidic or basic conditions. nih.gov

Skraup Synthesis: This is one of the most direct methods for producing 7-methylquinoline. In the archetypal Skraup reaction, aniline is heated with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene (B124822) to yield quinoline. nih.gov To synthesize 7-methylquinoline, m-toluidine is used as the aniline precursor. The reaction with glycerol in the presence of sulfuric acid and an oxidizing agent like m-nitrobenzenesulfonate (B8546208) produces a mixture of 7-methylquinoline and 5-methylquinoline, which can then be separated. evitachem.com The reaction proceeds via the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and finally, oxidation to form the aromatic quinoline ring. nih.gov

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, typically in the presence of a base or acid catalyst. nih.govorganic-chemistry.org For instance, the synthesis of polysubstituted quinolines can be achieved from 2-aminobenzophenones and dicarbonyl synthons. organic-chemistry.org To obtain a 7-substituted quinoline, the corresponding 4-substituted-2-amino-benzaldehyde or ketone is required. The reaction mechanism can proceed through an initial aldol (B89426) addition followed by cyclization and dehydration, or via the formation of a Schiff base followed by an intramolecular aldol reaction. prepchem.com

Conrad-Limpach Synthesis: This method involves the condensation of anilines with β-ketoesters. nih.gov Depending on the reaction conditions, it can yield either 4-hydroxyquinolines or 4-quinolones. nih.gov The reaction begins with the formation of a Schiff base or enamine from the aniline and β-ketoester, which then undergoes thermal cyclization to form the quinoline ring. nih.gov The substitution pattern on the final quinoline is determined by the substituents on the starting aniline.

Knorr Quinoline Synthesis: A related method, the Knorr synthesis, converts a β-ketoanilide into a 2-hydroxyquinoline (B72897) using an acid catalyst like sulfuric acid. nih.gov This intramolecular cyclization is a type of electrophilic aromatic substitution. acs.org The choice between forming a 2-hydroxyquinoline versus a 4-hydroxyquinoline (B1666331) can be influenced by the reaction conditions, such as the amount of acid catalyst used. acs.org

The final step to achieve the target compound from its 7-methyl precursor is a selective bromination. This is typically accomplished through a radical bromination of the methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or under photocatalytic conditions. scirp.orgnih.gov

| Reaction Name | Key Reactants | Typical Product for 7-Substituted Analogues | Key Features |

|---|---|---|---|

| Skraup Synthesis | m-Toluidine + Glycerol + Oxidizing Agent | 7-Methylquinoline (mixed with 5-methyl isomer) | Direct but sometimes violent reaction; often requires moderation. evitachem.com |

| Friedländer Synthesis | 4-Substituted-2-aminobenzaldehyde + α-Methylene Ketone | 2,3,7-Trisubstituted Quinoline | Versatile for polysubstituted quinolines; catalyzed by acid or base. organic-chemistry.orgprepchem.com |

| Conrad-Limpach Synthesis | m-Toluidine + β-Ketoester | 4-Hydroxy-7-methylquinoline | Forms 4-hydroxyquinolines via thermal cyclization of an intermediate enamine. nih.gov |

| Knorr Synthesis | β-Ketoanilide of m-toluidine | 2-Hydroxy-7-methylquinoline | Intramolecular cyclization of a pre-formed anilide in strong acid. nih.govacs.org |

Modern Annulation Strategies

Contemporary synthetic chemistry has introduced a variety of advanced annulation (ring-forming) techniques that offer improvements in efficiency, selectivity, and substrate scope over classical methods.

These modern strategies often employ transition metal catalysts or novel reaction cascades. For example, rhodium-catalyzed C–H bond activation followed by heteroannulation provides an efficient route to substituted quinolines. mdpi.com Similarly, ruthenium has been used to catalyze the annulation of enaminones with anthranils. mdpi.com Gold-catalyzed methods, involving intermolecular annulation of aniline derivatives with alkynes or intramolecular cyclizations, have also been established, expanding the toolbox for quinoline synthesis. rsc.org

Metal-free approaches have also gained traction. The use of superacids like trifluoromethanesulfonic acid can facilitate the condensation of aromatic amines with α,β-unsaturated carbonyl compounds under efficient, broadly compatible conditions. mdpi.com Another innovative strategy involves the [4+2] annulation of 2-azidobenzaldehydes with various partners, which can proceed through different mechanisms like Diels-Alder or sequential condensation-cyclization pathways to form the quinoline core. mdpi.com These methods represent the frontier of quinoline synthesis, enabling the construction of complex and highly functionalized derivatives.

Advanced Synthetic Techniques for Bromomethylquinoline Derivatives

Beyond the initial construction of the quinoline ring, advanced techniques are employed for its functionalization. These methods are particularly relevant for introducing or modifying substituents on a pre-formed quinoline skeleton.

Organometallic Approaches (e.g., Magnesiation, Br/Mg Exchange)

Organometallic reagents, especially those of magnesium, provide powerful tools for the regioselective functionalization of the quinoline ring. The halogen-magnesium exchange reaction is a key technique for preparing functionalized Grignard reagents from halogenated quinolines. nih.gov

The use of mixed lithium-magnesium reagents, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), has been shown to be highly efficient for Br/Mg or I/Mg exchange reactions on haloquinolines. acs.orgacs.org This approach allows for chemoselective metalation even in the presence of other functional groups. For instance, starting from a polybrominated quinoline, a Br/Mg exchange can be performed with high regioselectivity, allowing for the sequential introduction of different electrophiles at specific positions. acs.org

Direct magnesiation using hindered magnesium-amide bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) is another strategy that allows for the deprotonation of the quinoline ring at specific sites, which can then be trapped with an electrophile. acs.org These organometallic methods offer a high degree of control for creating complex, polyfunctionalized quinoline derivatives. acs.org

| Reagent/Method | Type of Reaction | Application in Quinoline Synthesis | Reference |

|---|---|---|---|

| i-PrMgCl·LiCl | Halogen/Magnesium Exchange | Regioselective conversion of bromo- or iodoquinolines into Grignard reagents for subsequent functionalization. | acs.orgacs.org |

| TMPMgCl·LiCl | Direct Magnesiation (Deprotonation) | Direct C-H activation at specific positions on the quinoline ring, tolerating sensitive functional groups. | acs.org |

| Cu(I)/Grignard Reagents | Conjugate Addition | Enantioselective addition of Grignard reagents to quinolone substrates to create chiral centers. | nih.gov |

Palladium-Catalyzed Synthetic Pathways

Palladium catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolines. These methods offer mild conditions and high functional group tolerance. One such process is the palladium-catalyzed oxidative cyclization of anilines with allyl alcohols, which proceeds without the need for additional ligands or additives to furnish a range of quinoline derivatives. rsc.orgscispace.com

Other palladium-catalyzed reactions involve intramolecular cyclizations. For example, continuously substituted quinolines can be synthesized from o-alkenyl aryl isocyanides and aryl halides through an intramolecular imidoylative 6-endo cyclization. rsc.org Cascade reactions catalyzed by palladium have also been developed, such as the reaction of o-aminocinnamonitriles with arylhydrazines, which involves a denitrogenative addition followed by intramolecular cyclization to yield quinolines. nih.gov These pathways highlight the versatility of palladium catalysis in constructing the quinoline scaffold through various bond-forming events.

Environmentally Conscious and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. For quinoline synthesis, this has translated into the adoption of green chemistry principles.

Microwave-assisted synthesis has emerged as a powerful tool to dramatically reduce reaction times and often improve yields. benthamdirect.comtandfonline.com For example, the Friedländer synthesis can be performed efficiently using a reusable solid acid catalyst like Nafion NR50 under microwave irradiation in ethanol (B145695), an environmentally friendly solvent. organic-chemistry.org Similarly, multicomponent reactions catalyzed by solid acids like montmorillonite (B579905) K-10 can be accelerated using microwaves. rsc.org

The use of water as a solvent is another cornerstone of green chemistry. Eco-friendly methods for synthesizing quinoline derivatives, such as quinoline-2-thiones, have been developed using water as the reaction medium under microwave conditions. tandfonline.comresearchgate.net Catalyst-free methods are also highly desirable. rsc.org These green approaches not only minimize environmental impact by reducing hazardous waste and energy consumption but also often lead to simpler, more efficient, and atom-economical synthetic protocols. organic-chemistry.orgrsc.org

| Green Approach | Example Application | Key Advantage(s) | Reference |

|---|---|---|---|

| Microwave Irradiation | Friedländer synthesis; multicomponent reactions. | Significant reduction in reaction time; improved yields. | organic-chemistry.orgbenthamdirect.comrsc.org |

| Green Solvents | Using water or ethanol instead of hazardous organic solvents. | Reduced environmental impact and toxicity. | tandfonline.comresearchgate.net |

| Solid Acid Catalysts | Nafion NR50, Montmorillonite K-10. | Catalyst is reusable, environmentally benign, and easily separated. | organic-chemistry.orgrsc.org |

| Multicomponent Reactions | Domino cyclization-aromatization of anilines, aldehydes, and alkynes. | High atom economy, operational simplicity, reduced waste. | rsc.org |

Organic Reactivity and Transformational Chemistry of 7 Bromomethyl Quinoline

Nucleophilic Substitution Reactions at the Bromomethyl Center

The primary mode of reactivity for 7-(bromomethyl)quinoline involves nucleophilic substitution at the benzylic carbon of the bromomethyl group. The bromine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. This reactivity is a cornerstone of its utility in synthetic chemistry.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines)

This compound is expected to react readily with various nitrogen-containing nucleophiles, such as primary and secondary amines, to form the corresponding 7-(aminomethyl)quinoline derivatives. This reaction typically proceeds via an SN2 mechanism, where the amine acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion.

While specific examples detailing the reaction of this compound with simple amines are not prevalent in the readily available literature, the synthesis of related 7-aminoquinoline (B1265446) derivatives from different precursors highlights the feasibility of such transformations. nih.gov The general reaction scheme involves the treatment of this compound with an excess of the desired amine, often in the presence of a non-nucleophilic base to neutralize the hydrobromic acid byproduct.

Table 1: Representative Nucleophilic Substitution Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| Primary Amine (R-NH₂) | Amine (excess), Solvent (e.g., CH₃CN or DMF), Base (e.g., K₂CO₃ or Et₃N), Room Temperature to Reflux | 7-((Alkylamino)methyl)quinoline | Data not available |

| Secondary Amine (R₂NH) | Amine (excess), Solvent (e.g., CH₃CN or DMF), Base (e.g., K₂CO₃ or Et₃N), Room Temperature to Reflux | 7-((Dialkylamino)methyl)quinoline | Data not available |

Oxygen-Based Nucleophile Interactions (e.g., Williamson Reactions)

The reaction of this compound with oxygen-based nucleophiles, such as alkoxides or phenoxides, provides a direct route to the corresponding ethers. This classic transformation, known as the Williamson ether synthesis, is a reliable method for forming carbon-oxygen bonds. masterorganicchemistry.comwikipedia.org The reaction involves the deprotonation of an alcohol or phenol (B47542) to form a nucleophilic alkoxide or phenoxide, which then displaces the bromide from this compound in an SN2 reaction. masterorganicchemistry.com

Typical conditions for a Williamson ether synthesis involve the use of a base such as sodium hydride or potassium carbonate to generate the alkoxide/phenoxide in an appropriate aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com The reaction temperature can vary from room temperature to elevated temperatures depending on the reactivity of the specific nucleophile.

Table 2: Representative Williamson Ether Synthesis Reactions

| Oxygen Nucleophile | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| Alkoxide (RO⁻) | Alcohol (ROH), Base (e.g., NaH or K₂CO₃), Solvent (e.g., DMF or THF) | 7-(Alkoxymethyl)quinoline | Data not available |

| Phenoxide (ArO⁻) | Phenol (ArOH), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., DMF or CH₃CN) | 7-(Phenoxymethyl)quinoline | Data not available |

Metal-Mediated Reductive Transformations

The bromomethyl group of this compound can undergo reductive transformations to yield 7-methylquinoline (B44030). A common method for such a transformation is catalytic hydrogenation. This process typically involves reacting the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction proceeds via the oxidative addition of the carbon-bromine bond to the palladium surface, followed by hydrogenolysis.

Alternatively, reductive dehalogenation can be achieved using various metal hydrides, such as sodium borohydride (B1222165) in the presence of a catalyst, or tin hydrides. These methods offer a milder alternative to catalytic hydrogenation for the removal of the bromine atom and its replacement with a hydrogen atom.

Table 3: Representative Metal-Mediated Reductive Transformations

| Reaction Type | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C (catalyst), Solvent (e.g., Ethanol (B145695) or Ethyl Acetate), Base (e.g., Et₃N) | 7-Methylquinoline | Data not available |

| Reductive Dehalogenation | NaBH₄, Catalyst (e.g., NiCl₂), Solvent (e.g., Methanol) | 7-Methylquinoline | Data not available |

Carbon-Carbon Bond Forming Reactions

The electrophilic nature of the carbon atom in the bromomethyl group makes this compound a suitable partner in various carbon-carbon bond-forming reactions. These transformations are crucial for extending the carbon framework and synthesizing more elaborate molecular architectures.

Cross-Coupling Methodologies (e.g., Suzuki, Stille)

While the bromomethyl group is not a typical substrate for direct Suzuki or Stille cross-coupling reactions, which generally involve sp²-hybridized halides, it can be envisioned to participate in related palladium-catalyzed couplings. For instance, a Suzuki-Miyaura coupling could potentially be achieved with an organoboron reagent under specific catalytic conditions that favor the reaction with a benzylic bromide. nih.govntnu.no The mechanism would involve the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. ntnu.no

Similarly, in a Stille coupling, an organostannane reagent could be coupled with this compound in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org The success of these reactions would be highly dependent on the choice of catalyst, ligands, and reaction conditions to promote the desired coupling over potential side reactions.

Table 4: Representative Cross-Coupling Methodologies

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O) | 7-(Arylmethyl)quinoline | Data not available |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd Catalyst (e.g., Pd(PPh₃)₄), Solvent (e.g., Toluene or DMF) | 7-(Alkyl/Arylmethyl)quinoline | Data not available |

Alkylation Reactions Utilizing the Bromomethyl Moiety

This compound serves as an effective alkylating agent for a variety of carbon nucleophiles. A prominent example is the alkylation of active methylene (B1212753) compounds, such as malonic esters and β-ketoesters. researchgate.net In these reactions, a base is used to deprotonate the active methylene compound, generating a stabilized carbanion (enolate). This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group in an SN2 fashion to form a new carbon-carbon bond.

These alkylation reactions are highly valuable for the synthesis of substituted carboxylic acids and ketones after subsequent hydrolysis and decarboxylation of the initial products.

Table 5: Representative Alkylation Reactions

| Carbon Nucleophile | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| Diethyl Malonate | Base (e.g., NaOEt), Solvent (e.g., Ethanol) | Diethyl 2-(quinolin-7-ylmethyl)malonate | Data not available |

| Ethyl Acetoacetate | Base (e.g., NaOEt), Solvent (e.g., Ethanol) | Ethyl 2-acetyl-3-(quinolin-7-yl)propanoate | Data not available |

Intramolecular Cyclization Cascades

The bifunctional nature of this compound derivatives, possessing both an electrophilic benzylic bromide and a modifiable quinoline (B57606) scaffold, makes them valuable precursors for intramolecular cyclization reactions to construct complex, fused polycyclic systems. These reactions typically involve introducing a nucleophilic moiety elsewhere on the quinoline backbone or on a substituent, which can then attack the electrophilic bromomethyl carbon to form a new ring.

A key strategy involves the initial modification of the quinoline core, followed by a cyclization step that utilizes the bromomethyl group. For instance, while not starting from this compound itself, analogous structures demonstrate the feasibility of such cascades. Research on the synthesis of fused tetracyclic quinoline derivatives has shown that compounds like 1-(2-bromobenzyl)-7-chloroquinolin-4(1H)-one can undergo intramolecular Heck coupling, a palladium-catalyzed reaction, to form isoindolo[2,1-a]quinoline systems. nih.gov This highlights a powerful method where a new ring is fused to the quinoline core through a carbon-carbon bond formation initiated by an intramolecular reaction.

Applying this principle, a derivative of this compound could be envisioned to undergo a similar transformation. For example, if the nitrogen at position 1 of the quinoline is functionalized with a group containing a nucleophile (e.g., an appropriately substituted aryl group), an intramolecular palladium-catalyzed coupling or a simple nucleophilic substitution could lead to the formation of a new fused ring system. The reaction pathway is dictated by the nature of the tethered nucleophile and the reaction conditions employed.

These intramolecular cyclization cascades are of significant interest as they allow for the rapid construction of molecular complexity from relatively simple starting materials, providing access to novel heterocyclic scaffolds.

Table 1: Examples of Intramolecular Cyclization Strategies for Quinoline Derivatives

| Starting Material Type | Reaction Type | Product Class | Catalyst/Reagent | Ref. |

| 1-(2-bromobenzyl)quinolin-4(1H)-one | Intramolecular Heck Coupling | Isoindolo[2,1-a]quinolone | PdBr₂, AcOK | nih.gov |

| 2-(phenoxymethyl)quinoline-3-carboxylic acid | Intramolecular Friedel–Crafts Acylation | Benzo amanote.comsmolecule.comoxepino[3,4-b]quinolin-one | PPA or Eaton's Reagent | researchgate.net |

| Quinoline alkaloid with prenyl group | Bromination-induced cyclization | Fused penta/hexa-cyclic systems | Br₂ or NBS | nih.gov |

Role in Organometallic Catalysis Cycles

The carbon-bromine bond in the bromomethyl group of this compound is a key functional handle for engaging in organometallic catalytic cycles, particularly those involving transition metals like palladium. This reactivity allows the quinolin-7-ylmethyl moiety to be incorporated into a wide variety of organic molecules through cross-coupling reactions. The two fundamental steps that enable this are oxidative addition and reductive elimination.

Oxidative Addition to Transition Metal Centers (e.g., Palladium(II) Complexes)

Oxidative addition is the crucial first step in many palladium-catalyzed cross-coupling reactions. nih.gov In this process, a low-valent transition metal complex, typically palladium(0), reacts with an organic halide, such as this compound. The metal center inserts itself into the carbon-halogen bond, leading to a new, higher-valent organometallic complex. For this compound, the reaction with a Pd(0) source, like tetrakis(triphenylphosphine)palladium(0), results in the formation of a square planar palladium(II) oxidative addition complex.

The general transformation is as follows: This compound + Pd(0)L₂ → (Quinolin-7-ylmethyl)Pd(II)(Br)L₂ (where L is a supporting ligand, e.g., triphenylphosphine)

In this reaction, the palladium center is oxidized from the 0 to the +2 oxidation state, and a new palladium-carbon bond is formed. The resulting (quinolin-7-ylmethyl)palladium(II) bromide complex is a key intermediate that carries the quinoline moiety into the next stage of the catalytic cycle. chemrxiv.org The rate and efficiency of this step are influenced by factors such as the nature of the ligands on the palladium catalyst and the reaction conditions. Benzylic halides like this compound are generally highly reactive towards oxidative addition. byjus.com

Subsequent Reductive Elimination Processes

Reductive elimination is the final, product-forming step of the catalytic cycle. After the initial oxidative addition, the (quinolin-7-ylmethyl)palladium(II) complex typically undergoes a transmetalation step, where it reacts with an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) to exchange its bromide ligand for the organic group of the coupling partner. This creates a diorganopalladium(II) intermediate.

This diorganopalladium(II) species is often unstable and readily undergoes reductive elimination. In this step, the two organic ligands attached to the palladium center couple to form a new carbon-carbon (or carbon-heteroatom) bond, and the palladium is reduced from the +2 back to the 0 oxidation state, thus regenerating the active catalyst. iciq.orgresearchgate.net

Oxidative Addition: this compound + Pd(0) → (Quinolin-7-ylmethyl)Pd(II)-Br

Transmetalation: (Quinolin-7-ylmethyl)Pd(II)-Br + R-M → (Quinolin-7-ylmethyl)Pd(II)-R + M-Br

Reductive Elimination: (Quinolin-7-ylmethyl)Pd(II)-R → 7-(R-methyl)quinoline + Pd(0)

This sequence allows for the versatile connection of the quinolin-7-ylmethyl fragment to a vast array of other molecular structures, making this compound a valuable building block in synthetic chemistry.

Further Functionalization of the Quinoline Moiety

Beyond the reactions of the bromomethyl group, the aromatic quinoline core of this compound is itself amenable to further functionalization. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, allow for the selective introduction of new substituents at various positions on the heterocyclic ring.

Regioselective C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds on the quinoline ring is a powerful and atom-economical strategy for molecular diversification. mdpi.comnih.gov The regioselectivity of these reactions is often controlled by the inherent electronic properties of the quinoline ring or by using directing groups. The nitrogen atom in the quinoline ring can act as a coordinating site for a metal catalyst, directing functionalization to nearby positions, most commonly the C8 position.

While the 7-substituent may provide some steric hindrance, various positions on the quinoline ring can be targeted. For example, palladium-catalyzed C2-arylation of quinoline N-oxides has been demonstrated with high selectivity. mdpi.com Other transition metals, such as rhodium and iridium, have also been employed to achieve C-H functionalization at different positions. mdpi.com For instance, by installing a directing group at the C8 position (e.g., an amide), it is possible to direct halogenation or other functionalizations to the remote C5 position.

Table 2: Overview of Regioselective C-H Functionalization on the Quinoline Core

| Position | Reaction Type | Catalyst System (Example) | Directing Group | Ref. |

| C2 | Amination | CuBr | N-Oxide | mdpi.com |

| C2 | Arylation | Pd(OAc)₂ / X-Phos | N-Oxide | mdpi.com |

| C4 | Arylation | Ni(cod)₂ / PCy₃ | 8-Amino | acs.org |

| C8 | Arylation | Rh catalyst | None (N-coordination) | mdpi.com |

| C5 | Halogenation | Trihaloisocyanuric acid (metal-free) | 8-Amide | amanote.com |

These methods provide pathways to modify the quinoline core of this compound, allowing for the synthesis of highly substituted and complex derivatives.

Halogen Exchange Reactions

The bromomethyl group of this compound can be readily converted to other halogenated methyl groups through halogen exchange reactions. The most common of these is the Finkelstein reaction, which is used to synthesize alkyl iodides from alkyl bromides or chlorides. wikipedia.org

This reaction is a classic Sₙ2 nucleophilic substitution that proceeds by treating the alkyl bromide with a solution of sodium iodide (NaI) in acetone. byjus.com The reaction is driven to completion by the principle of differential solubility: NaI is soluble in acetone, while the sodium bromide (NaBr) byproduct is not and precipitates out of solution, shifting the equilibrium towards the product. adichemistry.com

This compound + NaI --(Acetone)--> 7-(Iodomethyl)quinoline + NaBr(s)

Benzylic halides like this compound are particularly good substrates for Sₙ2 reactions, leading to efficient conversion. byjus.comwikipedia.org The resulting 7-(iodomethyl)quinoline is an even more reactive electrophile than its bromo-analog due to iodide being a better leaving group, making it a valuable intermediate for subsequent nucleophilic substitution reactions.

Table 3: Finkelstein Reaction for Halogen Exchange

| Substrate | Reagent | Solvent | Product | Key Feature | Ref. |

| This compound | Sodium Iodide (NaI) | Acetone | 7-(Iodomethyl)quinoline | Precipitation of NaBr drives the reaction | byjus.comwikipedia.orgadichemistry.com |

| Alkyl Chloride/Bromide | Potassium Fluoride (KF) | Aprotic Polar Solvent (e.g., DMF) | Alkyl Fluoride | Conversion to fluorocarbons | wikipedia.org |

Strategic Application of 7 Bromomethyl Quinoline As a Precursor in Research Oriented Medicinal Chemistry

Development of Novel Quinoline-Based Pharmacological Scaffolds

The utility of 7-(Bromomethyl)quinoline as a foundational building block stems from the reactivity of its benzylic bromide. This functional group is highly susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of other chemical moieties. This reactivity is the key to its role in creating new molecular frameworks with potential therapeutic applications. smolecule.com Medicinal chemists leverage this property to append various side chains, rings, and complex functional groups, thereby generating novel quinoline-based pharmacological scaffolds. orientjchem.org

The quinoline (B57606) core itself is present in numerous approved drugs and clinical candidates, validating its status as a "druggable" and well-understood scaffold. tandfonline.com By using this compound, researchers can readily explore structure-activity relationships (SAR) by systematically modifying the substituent at the 7-position. This approach has led to the development of diverse classes of compounds, where the quinoline core is essential for the primary biological activity, and the appended moieties fine-tune potency, selectivity, and pharmacokinetic properties. The synthetic accessibility of this intermediate makes it an attractive starting point for constructing libraries of new chemical entities aimed at a wide range of biological targets. tandfonline.comnih.gov

Table 1: Examples of Pharmacological Scaffolds Derived from Quinoline Precursors

Intermediacy in the Synthesis of Therapeutically Relevant Molecular Architectures (e.g., Specific Drug Intermediates)

Beyond the creation of entirely new scaffolds, this compound serves as a crucial intermediate in the synthesis of specific molecules with demonstrated therapeutic potential. Its role as a precursor extends to the development of agents targeting a spectrum of diseases, including infectious diseases and cancer. smolecule.comnih.gov For instance, it has been utilized as a starting point for novel antimalarial and antitubercular agents. smolecule.com

The application of quinoline derivatives in oncology is particularly well-documented. nih.govnih.gov Numerous quinoline-based compounds have been investigated as anticancer agents, acting through various mechanisms such as kinase inhibition, topoisomerase inhibition, and disruption of tubulin polymerization. nih.gov The ability to easily derivatize the 7-(bromomethyl) position allows for the optimization of these activities. Researchers have synthesized and evaluated extensive series of quinoline derivatives, demonstrating potent cytotoxic effects against various human cancer cell lines. orientjchem.orgtandfonline.com These studies underscore the importance of this intermediate in generating candidates for further preclinical and clinical evaluation. tandfonline.comnih.gov

Table 2: Research Findings on Anticancer Activity of Quinoline Derivatives

Facilitation of Diversity-Oriented Synthesis for Chemical Library Generation

Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern drug discovery that aims to generate collections of structurally diverse small molecules in an efficient manner. nih.govcam.ac.uk Unlike target-oriented synthesis, which focuses on creating a specific molecule, DOS explores broad areas of chemical space to identify novel compounds with unexpected biological activities. cam.ac.uknih.gov

This compound is an ideal building block for DOS campaigns due to its inherent reactivity and the privileged nature of its core scaffold. The strategy involves a "branching" reaction pathway where the single, common starting material is treated with a large and varied set of reactants under parallel conditions. cam.ac.uk The reactive bromomethyl group can be coupled with libraries of nucleophiles—such as amines, phenols, thiols, and carboxylates—to rapidly produce a large and diverse library of quinoline derivatives. smolecule.com

This approach allows for the systematic introduction of "appendage diversity," where the core quinoline scaffold remains constant while the peripheral chemical groups are varied extensively. cam.ac.uk The resulting chemical library can then be subjected to high-throughput screening against a range of biological assays to identify hit compounds for new drug discovery programs. The straightforward and high-yielding nature of the nucleophilic substitution reactions involving this compound makes this an efficient and cost-effective method for generating molecular diversity. clockss.org

Table 3: Illustrative Reactant Classes for Diversity-Oriented Synthesis with this compound

Mechanistic and Theoretical Investigations of 7 Bromomethyl Quinoline and Its Transformations

Elucidation of Reaction Mechanisms in Bromomethylation Processes

The synthesis of 7-(bromomethyl)quinoline from 7-methylquinoline (B44030) typically proceeds via a benzylic bromination reaction. This transformation does not involve electrophilic substitution on the quinoline (B57606) ring but rather a free-radical substitution at the methyl group. The generally accepted mechanism for this process is a free-radical chain reaction, which can be initiated by ultraviolet (UV) light or a radical initiator. The mechanism is analogous to the well-studied benzylic bromination of toluene. pearson.com

The process can be broken down into three key stages:

Initiation: The reaction begins with the homolytic cleavage of a bromine molecule (Br₂) to generate two bromine radicals (Br•). This step requires an input of energy, typically in the form of heat or light. byjus.comyoutube.com

Br₂ + hν → 2 Br•

Propagation: This stage consists of a two-step cycle.

A bromine radical abstracts a hydrogen atom from the methyl group of 7-methylquinoline. This is the rate-determining step and results in the formation of a hydrogen bromide (HBr) molecule and a resonance-stabilized 7-(quinolylmethyl) radical. youtube.comyoutube.com The stability of this benzylic radical is a key factor driving the selectivity of the reaction for the methyl group rather than the aromatic ring. ucalgary.capearson.com The unpaired electron in the benzylic radical can be delocalized into the quinoline ring system, which significantly lowers its energy. pearson.comyoutube.com

The 7-(quinolylmethyl) radical then reacts with a molecule of Br₂ to form the product, this compound, and a new bromine radical, which can then continue the chain reaction. youtube.comyoutube.com

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur in several ways, such as the combination of two bromine radicals to reform Br₂, or a bromine radical and a 7-(quinolylmethyl) radical to form the product. byjus.comyoutube.com

The use of N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or light is a common and effective method for achieving benzylic bromination. chemistrysteps.comchemistrysteps.com NBS serves as a source of a low concentration of Br₂, which is generated in situ by the reaction of NBS with the HBr formed during the propagation step. This low concentration of Br₂ is crucial to suppress the competing electrophilic addition to any potential double bonds in the system. libretexts.org

Table 1: Key Steps in the Free-Radical Bromomethylation of 7-Methylquinoline

| Step | Reaction | Description |

| Initiation | Br₂ → 2 Br• | Homolytic cleavage of bromine to form bromine radicals. |

| Propagation 1 | 7-Methylquinoline + Br• → 7-(Quinolylmethyl)• + HBr | Abstraction of a benzylic hydrogen to form a resonance-stabilized radical. |

| Propagation 2 | 7-(Quinolylmethyl)• + Br₂ → this compound + Br• | Reaction of the benzylic radical with bromine to form the product and regenerate a bromine radical. |

| Termination | Br• + Br• → Br₂7-(Quinolylmethyl)• + Br• → 7-(Bromomethyl)quinoline2 7-(Quinolylmethyl)• → Dimer | Combination of any two radicals to terminate the chain reaction. |

Studies on the Regioselectivity of Electrophilic and Nucleophilic Processes

The regioselectivity of reactions involving this compound is dictated by the electronic properties of the quinoline ring system and the reactivity of the bromomethyl group.

Electrophilic Substitution on the Quinoline Ring:

Nucleophilic Substitution at the Bromomethyl Group:

The carbon atom of the bromomethyl group is electrophilic and is susceptible to attack by nucleophiles. This is a typical nucleophilic substitution reaction at a benzylic position. Benzylic halides are known to be highly reactive in both Sₙ1 and Sₙ2 reactions due to the stability of the resulting benzylic carbocation (in Sₙ1) or the stabilization of the transition state through p-orbital overlap with the aromatic ring (in Sₙ2). ucalgary.cachemistrysteps.com

The reaction of this compound with a nucleophile (Nu⁻) would proceed as follows:

7-(C₉H₆N)CH₂Br + Nu⁻ → 7-(C₉H₆N)CH₂Nu + Br⁻

The mechanism (Sₙ1 or Sₙ2) will depend on the nature of the nucleophile, the solvent, and the presence of any other substituents on the quinoline ring. For example, strong, unhindered nucleophiles in polar aprotic solvents would favor an Sₙ2 mechanism. Conversely, weaker nucleophiles in polar protic solvents could promote an Sₙ1 pathway through the formation of a resonance-stabilized 7-(quinolylmethyl) cation.

Nucleophilic Aromatic Substitution:

Direct nucleophilic aromatic substitution (SₙAr) on the quinoline ring of this compound is generally difficult and requires harsh conditions or the presence of strong electron-withdrawing groups on the ring to activate it. The pyridine (B92270) ring is more susceptible to nucleophilic attack than the benzene (B151609) ring, with C2 and C4 being the most likely sites. However, without further activation, nucleophilic attack is more likely to occur at the benzylic carbon of the bromomethyl group.

Computational Chemistry Approaches to Understand Reactivity and Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the electronic structure, reactivity, and reaction mechanisms of molecules like this compound. nih.govnih.gov These methods can be employed to understand and predict the chemical behavior of this compound.

Frontier Molecular Orbital (FMO) Analysis:

The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. uantwerpen.be

HOMO: The location of the HOMO indicates the most likely sites for electrophilic attack, as these are the regions of highest electron density. For this compound, the HOMO is expected to be predominantly located on the benzene portion of the quinoline ring, consistent with the observed regioselectivity of electrophilic substitution at C5 and C8.

LUMO: The LUMO's location points to the most probable sites for nucleophilic attack, representing the most electron-deficient areas. In this compound, the LUMO is anticipated to have significant contributions from the pyridine ring (especially C2 and C4) and, importantly, from the σ* orbital of the C-Br bond in the bromomethyl group. This indicates the susceptibility of the benzylic carbon to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Maps:

MEP maps provide a visual representation of the charge distribution within a molecule. Regions of negative electrostatic potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. For this compound, MEP analysis would likely show negative potential around the nitrogen atom and over the benzene ring, while a significant positive potential would be located on the hydrogen atoms of the bromomethyl group and the carbon atom attached to the bromine, confirming its electrophilic character.

Reaction Pathway Modeling:

Structure-Reactivity Relationships in Bromomethylquinoline Derivatives

The reactivity of this compound and its derivatives can be quantitatively assessed and understood through structure-reactivity relationships, most notably using the Hammett equation. This approach allows for the correlation of reaction rates and equilibrium constants with the electronic properties of substituents on the quinoline ring.

The Hammett equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the reaction of a substituted derivative.

k₀ is the rate constant for the reaction of the unsubstituted parent compound.

σ (sigma) is the substituent constant, which quantifies the electronic effect (both inductive and resonance) of a substituent. Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to the electronic effects of the substituents.

For the nucleophilic substitution at the bromomethyl group of a series of substituted 7-(bromomethyl)quinolines, a Hammett plot of log(k/k₀) versus σ would provide valuable mechanistic insights.

Sign of ρ: A negative value of ρ would indicate that electron-donating groups on the quinoline ring accelerate the reaction. This is consistent with a reaction mechanism that involves the buildup of positive charge in the transition state, such as in an Sₙ1 reaction or an Sₙ2 reaction with a transition state that has significant carbocationic character. researchgate.netiitd.ac.in Conversely, a positive ρ value would suggest that electron-withdrawing groups enhance the reaction rate, which would be expected for a reaction where negative charge develops at the reaction center or if the attack of the nucleophile is the rate-determining step in a classic Sₙ2 reaction. viu.ca

Magnitude of ρ: The magnitude of ρ indicates the extent of charge development in the transition state. A large absolute value of ρ suggests a high sensitivity to substituent effects and significant charge development at the benzylic carbon in the transition state.

Table 2: Expected Effect of Substituents on the Rate of Nucleophilic Substitution at the Bromomethyl Group of this compound Derivatives

| Substituent Type (at C5, C6, or C8) | Example | Expected Effect on σ | Predicted Effect on Reaction Rate (assuming ρ < 0) | Rationale |

| Electron-Donating | -OCH₃, -NH₂ | Negative | Increase | Stabilization of the carbocation-like transition state. lumenlearning.com |

| Electron-Withdrawing | -NO₂, -CN | Positive | Decrease | Destabilization of the carbocation-like transition state. lumenlearning.com |

| Halogens | -Cl, -Br | Positive (Inductive) | Decrease | Inductive electron withdrawal destabilizes the transition state. lumenlearning.com |

These relationships are crucial for fine-tuning the reactivity of the bromomethyl group for various synthetic applications. By introducing appropriate substituents onto the quinoline ring, the rate and efficiency of nucleophilic substitution reactions at the benzylic position can be controlled. nih.gov

Q & A

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of this compound in SN2 reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.